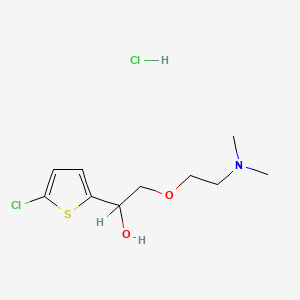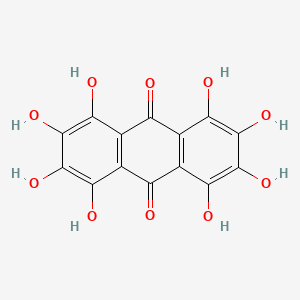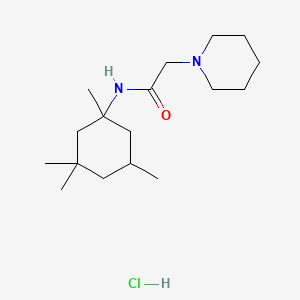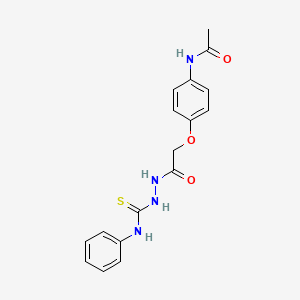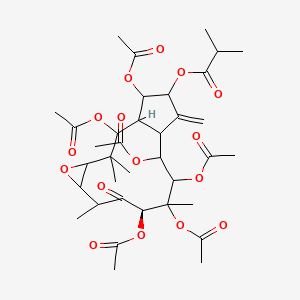
3,4,7,8,9,10a-Hexakis(acetyloxy)-2,2,9,12-tetramethyl-6-methylene-11-oxotetradecahydro-1aH-cyclopenta(5,6)cyclododeca(1,2-b)oxiren-5-yl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,7,8,9,10a-Hexakis(acetyloxy)-2,2,9,12-tetramethyl-6-methylene-11-oxotetradecahydro-1aH-cyclopenta(5,6)cyclododeca(1,2-b)oxiren-5-yl 2-methylpropanoate is a complex organic compound with a unique structure It is characterized by multiple acetoxy groups and a cyclopenta-cyclododeca-oxiren framework
Preparation Methods
The synthesis of 3,4,7,8,9,10a-Hexakis(acetyloxy)-2,2,9,12-tetramethyl-6-methylene-11-oxotetradecahydro-1aH-cyclopenta(5,6)cyclododeca(1,2-b)oxiren-5-yl 2-methylpropanoate involves multiple steps. The synthetic route typically starts with the preparation of the core cyclopenta-cyclododeca-oxiren structure, followed by the introduction of acetoxy groups through acetylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4,7,8,9,10a-Hexakis(acetyloxy)-2,2,9,12-tetramethyl-6-methylene-11-oxotetradecahydro-1aH-cyclopenta(5,6)cyclododeca(1,2-b)oxiren-5-yl 2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may focus on its potential therapeutic properties and use in drug development.
Industry: It can be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Compared to similar compounds, 3,4,7,8,9,10a-Hexakis(acetyloxy)-2,2,9,12-tetramethyl-6-methylene-11-oxotetradecahydro-1aH-cyclopenta(5,6)cyclododeca(1,2-b)oxiren-5-yl 2-methylpropanoate stands out due to its unique structure and functional groups. Similar compounds include other acetoxy-substituted cyclopenta-cyclododeca derivatives, which may have different properties and applications. The uniqueness of this compound lies in its specific arrangement of acetoxy groups and the presence of a methylene-oxiren moiety.
Properties
CAS No. |
188640-74-6 |
|---|---|
Molecular Formula |
C36H50O16 |
Molecular Weight |
738.8 g/mol |
IUPAC Name |
[(9R)-2,9,10,11,12,16-hexaacetyloxy-3,3,7,10-tetramethyl-14-methylidene-8-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-15-yl] 2-methylpropanoate |
InChI |
InChI=1S/C36H50O16/c1-14(2)34(44)51-26-15(3)23-24(28(26)45-17(5)37)30(47-19(7)39)35(11,12)32-27(50-32)16(4)25(43)31(48-20(8)40)36(13,52-22(10)42)33(49-21(9)41)29(23)46-18(6)38/h14,16,23-24,26-33H,3H2,1-2,4-13H3/t16?,23?,24?,26?,27?,28?,29?,30?,31-,32?,33?,36?/m0/s1 |
InChI Key |
HTCOOGBPZYCUIH-LDJDDPOMSA-N |
Isomeric SMILES |
CC1C2C(O2)C(C(C3C(C(C(C([C@H](C1=O)OC(=O)C)(C)OC(=O)C)OC(=O)C)OC(=O)C)C(=C)C(C3OC(=O)C)OC(=O)C(C)C)OC(=O)C)(C)C |
Canonical SMILES |
CC1C2C(O2)C(C(C3C(C(C(C(C(C1=O)OC(=O)C)(C)OC(=O)C)OC(=O)C)OC(=O)C)C(=C)C(C3OC(=O)C)OC(=O)C(C)C)OC(=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12741775.png)
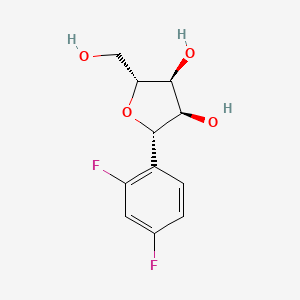

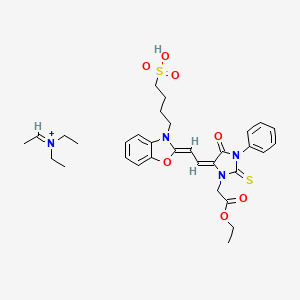

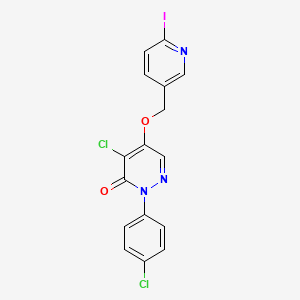


![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-heptan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12741821.png)
